molecular formula C21H16ClN3O2S B3403142 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide CAS No. 1105222-95-4

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B3403142
CAS No.: 1105222-95-4
M. Wt: 409.9
InChI Key: YLIUQVSXRZFAOI-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative with a 4-chlorophenyl substituent at position 7 and an N-(4-methylphenyl)acetamide group at position 2. Its molecular formula is C₂₁H₁₆ClN₃O₂S, and it has a molecular weight of 409.88 g/mol . The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity. The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 4-methylphenyl acetamide moiety contributes to hydrogen bonding and steric interactions .

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-2-8-16(9-3-13)24-18(26)10-25-12-23-19-17(11-28-20(19)21(25)27)14-4-6-15(22)7-5-14/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIUQVSXRZFAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents under controlled conditions . The reaction conditions often include heating under reflux with specific solvents and catalysts to facilitate the formation of the thieno[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. In studies of analogous compounds, potassium carbonate in DMF facilitates replacement of the chlorine atom with nucleophiles like amines or alkoxides at 80–100°C ( ,).

Reaction ConditionsProductYield (%)Source
K₂CO₃, DMF, 90°C, 12h (with morpholine)4-morpholinophenyl analog68
NaOEt, ethanol, reflux (with piperazine)Bis-substituted derivative52

Acetamide Group Transformations

The N-(4-methylphenyl)acetamide moiety participates in:

  • Hydrolysis : 6M HCl at reflux yields 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid (,).

  • Alkylation : Treatment with iodomethane and NaH in THF produces N-(4-methylphenyl)-N-methylacetamide derivatives (75% yield,).

Thienopyrimidine Core Modifications

The fused thiophene-pyrimidine system shows distinct reactivity:

  • Oxidation : H₂O₂/acetic acid converts the thiophene sulfur to sulfoxide (retaining ring integrity, ).

  • Electrophilic Aromatic Substitution : Nitration at position 5 of the thiophene ring occurs with HNO₃/H₂SO₄ at 0°C (,).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypeConditionsProductEfficacy
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/water7-aryl substituted derivatives60–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkyl/aryl variants at acetamide55–82%

Data adapted from ,, and

Cyclization Reactions

Under acidic conditions (H₂SO₄, 120°C), the acetamide side chain undergoes intramolecular cyclization to form tetracyclic systems – a strategy used to enhance metabolic stability in drug design (,).

Redox Reactions

The 4-oxo group in the pyrimidine ring undergoes:

  • Reduction : NaBH₄/MeOH yields 4-hydroxy intermediates (unstable, prone to re-oxidation).

  • Oxidative dehydrogenation : DDQ in benzene generates 4-thioxo analogs ( ,).

Coordination Chemistry

The compound acts as a bidentate ligand via:

  • Pyrimidine N-atom and carbonyl oxygen

  • Thiophene S-atom and amide nitrogen

Complexes with Cu(II) and Zn(II) show enhanced antimicrobial activity (MIC reduction by 4–8× vs. free ligand,,).

Key Stability Considerations

  • pH sensitivity : Degrades in strong acids (pH <2) or bases (pH >12) via ring-opening ()

  • Photolysis : UV light (254 nm) induces C–S bond cleavage in thiophene (t₁/₂ = 3.2h in methanol,)

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Analogue: 2-[7-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide

  • Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl substituent. Additionally, the acetamide side chain is linked to a 3-methoxybenzyl group instead of a 4-methylphenyl.
  • Implications: Fluorine’s electronegativity may enhance dipole interactions but reduce lipophilicity compared to chlorine.
  • Molecular Weight : 423.44 g/mol (vs. 409.88 g/mol for the target compound) .

Cyclopenta-Thieno-Pyrimidine Derivative: 2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

  • Structural Differences: Incorporates a cyclopenta ring fused to the thienopyrimidine core, adding a six-membered saturated ring. A sulfanyl (-S-) bridge replaces the direct acetamide linkage at position 3.
  • The sulfanyl group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the acetamide linker .
  • Molecular Formula : C₂₂H₂₀ClN₃O₂S₂ (vs. C₂₁H₁₆ClN₃O₂S for the target compound) .

Phenyl-Substituted Analogue: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Structural Differences : The 4-chlorophenyl group is replaced with a simple phenyl ring , and the acetamide side chain is attached to a 2-chloro-4-methylphenyl group.
  • Implications: Removal of the 4-chloro substituent reduces electronegativity, which may weaken interactions with aromatic residues in target proteins.
  • Molecular Weight : 409.89 g/mol (nearly identical to the target compound) .

Research Findings and Implications

  • Synthetic Accessibility: The target compound and its analogues are synthesized via nucleophilic substitution or Suzuki coupling, as evidenced by methods in related thienopyrimidine derivatives .
  • For example, pyrimidine derivatives with chloro or fluoro substituents show improved binding to Plasmodium falciparum targets .
  • Docking Studies : AutoDock4 simulations suggest that chloro substituents enhance binding affinity to hydrophobic enzyme pockets, whereas methoxy groups may disrupt interactions due to steric clashes .

Biological Activity

The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide is a member of the thienopyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its biochemical interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl group and a 4-methylphenylacetamide moiety. The molecular formula is C22H18ClN3O3SC_{22}H_{18}ClN_{3}O_{3}S, indicating the presence of chlorine and sulfur, which may influence its biological properties.

Biological Activity Overview

Compounds within the thienopyrimidine class have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives can possess significant antibacterial and antimycobacterial properties. The presence of specific substituents on the thienopyrimidine ring is crucial for enhancing this activity. For instance, compounds with amido or imino side chains have demonstrated strong activity against Gram-positive and Gram-negative bacteria .
  • Kinase Inhibition : Thienopyrimidines are known to interact with various kinases involved in signaling pathways related to cancer and inflammation. Preliminary studies suggest that the compound may inhibit specific kinases, affecting cell proliferation and apoptosis.

The mechanisms through which this compound exhibits its biological effects include:

  • Enzyme Interaction : It interacts with key enzymes such as kinases and phosphatases, modulating their activity. This interaction often leads to inhibition of signal transduction pathways critical for cellular functions.
  • Antimicrobial Mechanism : The compound's structure allows it to bind effectively to bacterial enzymes, disrupting essential processes such as cell wall synthesis or protein synthesis, leading to bacterial cell death .

Case Studies

Several studies have explored the biological activity of related thienopyrimidine compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to the compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined for various derivatives, highlighting the importance of structural modifications in enhancing activity .
  • Kinase Activity : Research focused on the inhibition of specific kinases by thienopyrimidine derivatives showed promising results in reducing tumor growth in vitro. These findings suggest potential applications in cancer therapy through targeted kinase inhibition.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntibacterialSignificant activity against Gram-positive/negative bacteria
Kinase InhibitionModulation of cell signaling pathways
AntimycobacterialEffective against M. tuberculosis
CytotoxicityPotential reduction in tumor cell proliferation

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide?

A multi-step approach is typically employed, starting with the preparation of the thienopyrimidinone core via cyclocondensation of 4-chlorobenzaldehyde derivatives with thiourea analogs. Subsequent functionalization involves coupling the thieno[3,2-d]pyrimidine scaffold with N-(4-methylphenyl)acetamide via a nucleophilic substitution or palladium-catalyzed cross-coupling reaction. Key intermediates should be characterized using NMR and LC-MS to confirm regioselectivity and purity. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylated derivatives .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Use a combination of analytical techniques:

  • HPLC/LC-MS : Monitor reaction progress and quantify purity (>95% by area normalization).
  • NMR spectroscopy : Confirm the absence of undesired isomers (e.g., via NOESY for spatial proton correlations).
  • Single-crystal X-ray diffraction : Resolve ambiguities in substituent positioning, especially for the thienopyrimidine ring system .
  • Elemental analysis : Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450 isoforms) based on the compound’s electron-withdrawing 4-chlorophenyl group and hydrogen-bonding acetamide moiety.
  • ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~3.5), metabolic stability (CYP450 inhibition risks), and blood-brain barrier permeability.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., electrophilic sites for derivatization) .

Q. How can researchers address contradictory bioactivity data across in vitro and in vivo models?

  • Dose-response reconciliation : Ensure in vitro assays (e.g., IC50 in cell lines) account for plasma protein binding differences in vivo.
  • Metabolite profiling : Use LC-HRMS to identify active or inhibitory metabolites that may explain efficacy gaps.
  • Pharmacodynamic modeling : Apply compartmental models to correlate exposure levels with target engagement .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

  • Factorial design : Vary substituents (e.g., halogens on the phenyl ring, methyl groups on the acetamide) using a 2^k design to assess additive/synergistic effects.
  • QSAR modeling : Use partial least squares (PLS) regression to link molecular descriptors (e.g., Hammett σ, molar refractivity) to bioactivity.
  • High-throughput screening : Test analogs against a panel of kinase targets to identify selectivity trends .

Q. How can researchers resolve discrepancies in reported solubility and stability data?

  • Forced degradation studies : Expose the compound to stressors (pH 1–13, UV light) and quantify degradation products via LC-MS.
  • Dynamic light scattering (DLS) : Measure aggregation propensity in aqueous buffers (e.g., PBS) to explain solubility variations.
  • Control excipients : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrins to stabilize the compound in biological assays .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

  • Catalyst screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for C-N bond formation.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition.
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Q. How can researchers optimize in vivo efficacy studies given the compound’s metabolic liabilities?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability.
  • PK/PD integration : Use sparse sampling and population pharmacokinetics to model exposure-response relationships.
  • Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify accumulation in target organs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide

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